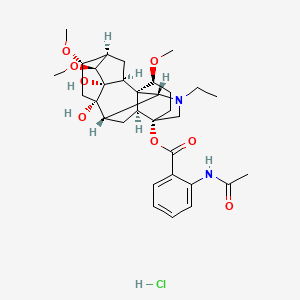
Lappaconitine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lappaconitine HCl is a centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active.
Wissenschaftliche Forschungsanwendungen
Introduction to Lappaconitine Hydrochloride
This compound is a synthetic alkaloid derived from Aconitum sinomontanum, a plant known for its traditional medicinal properties. This compound has garnered significant attention in pharmacological research due to its diverse therapeutic applications, particularly in oncology and pain management. Its enhanced solubility compared to its parent compound, lappaconitine, makes it a promising candidate for clinical use.
Antitumor Activity
This compound has demonstrated potent antitumor effects across various cancer cell lines. Recent studies have highlighted its ability to inhibit proliferation and induce apoptosis in human liver cancer (HepG2) and colon cancer (HCT-116) cells.
- Mechanism of Action : Research indicates that this compound induces apoptosis via mitochondrial pathways and the MAPK signaling pathway, leading to cell cycle arrest and reduced viability in cancer cells . The compound has shown a higher selectivity for cancer cells over normal cells, suggesting its potential for targeted cancer therapies .
-
Case Studies :
- In vitro studies established that this compound significantly reduced cell viability in HepG2 cells with an IC50 value of approximately 372.7 μg/mL after 48 hours .
- Similar effects were observed in HCT-116 cells, where the compound inhibited proliferation and induced apoptosis through specific molecular pathways .
Analgesic Properties
This compound exhibits strong analgesic effects, making it a viable option for pain management, particularly in cancer-related pain.
- Research Findings : In animal models, this compound has been shown to alleviate pain effectively, comparable to standard analgesics like diclofenac sodium . Its non-addictive nature further enhances its appeal as a pain management solution.
- Analgesic Activity Testing : Various experimental models, including the acetic acid-induced writhing test and hot plate test, have confirmed its efficacy in reducing both visceral and somatic pain responses .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated with promising results.
- Mechanism : Studies indicate that it modulates inflammatory pathways by reducing cytokine expression (e.g., IL-1β, TNF-α) and inhibiting the production of nitric oxide and prostaglandins through NF-κB and MAPK signaling pathways .
- Clinical Relevance : These findings suggest potential applications in treating inflammatory conditions alongside its analgesic properties.
Antiarrhythmic Effects
This compound has also been studied for its antiarrhythmic properties.
- In Vivo Studies : Research involving models of induced arrhythmia demonstrated that certain derivatives of lappaconitine exhibited antiarrhythmic activity, although the results varied based on the specific compound and dosage used .
Comparative Data Table
Eigenschaften
CAS-Nummer |
767350-42-5 |
|---|---|
Molekularformel |
C32H45ClN2O8 |
Molekulargewicht |
621.16 |
IUPAC-Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrochloride |
InChI |
InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1 |
InChI-Schlüssel |
AFZPKUNOYLOCHW-IPZKEBFRSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lappaconitine hydrochloride; Lappaconitine HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















